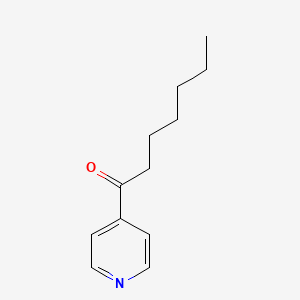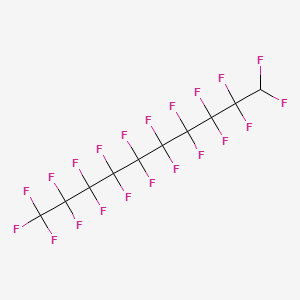
2-アセチルフルオレン
概要
説明
2-Acetylfluorene is an organic compound with the molecular formula C15H12O. It is a derivative of fluorene, characterized by the presence of an acetyl group at the second position of the fluorene ring. This compound is known for its applications in organic synthesis and material science.
科学的研究の応用
2-Acetylfluorene has diverse applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties and as a precursor for drug development.
Industry:
- Utilized in the production of advanced materials, including polymers and dyes.
- Applied in the development of organic electronic devices and sensors .
作用機序
Target of Action
The primary target of 2-Acetylfluorene is the cytochrome P-450 (CYP) enzyme, which is a part of a superfamily found in almost all organisms .
Mode of Action
2-Acetylfluorene acts as a substrate for the cytochrome P-450 enzyme. This interaction results in the formation of hydroxyacetylaminofluorene, which is a proximal carcinogen and is more potent than the parent molecule, 2-Acetylfluorene . The N-hydroxy metabolite undergoes several enzymatic and non-enzymatic rearrangements .
Biochemical Pathways
The metabolism of 2-Acetylfluorene in the body by means of biotransformation reactions is key to its carcinogenicity . The N-hydroxy metabolite can be O-acetylated by cytosolic N-acetyltransferase enzyme to yield N-acetyl-N-acetoxyaminofluorene . This intermediate can spontaneously rearrange to form the arylamidonium ion and a carbonium ion which can interact directly with DNA to produce DNA adducts .
Pharmacokinetics
The compound’s metabolism in the body, as described above, suggests that it is absorbed and metabolized to form various intermediates .
Result of Action
The result of 2-Acetylfluorene’s action is the formation of DNA adducts due to the interaction of its metabolites with DNA . This can lead to mutations and potentially to the development of cancer .
準備方法
Synthetic Routes and Reaction Conditions: 2-Acetylfluorene can be synthesized through the Friedel-Crafts acylation of fluorene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like carbon disulfide or nitrobenzene. The process involves the following steps :
- Dissolve fluorene in dry carbon disulfide.
- Add anhydrous aluminum chloride to the solution.
- Slowly add acetic anhydride to the reaction mixture while maintaining vigorous stirring.
- Reflux the mixture for an hour after the addition is complete.
- Decompose the resulting complex by adding it to a mixture of water and hydrochloric acid.
- Isolate and purify the crude 2-acetylfluorene by recrystallization from ethanol.
Industrial Production Methods: In industrial settings, the production of 2-acetylfluorene follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
化学反応の分析
2-Acetylfluorene undergoes various chemical reactions, including:
Oxidation:
- Oxidation of 2-acetylfluorene can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically converts the acetyl group to a carboxyl group, forming 2-fluorenecarboxylic acid .
Reduction:
- Reduction of 2-acetylfluorene can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction reduces the acetyl group to an alcohol, yielding 2-hydroxyfluorene .
Substitution:
- Electrophilic substitution reactions can occur at the aromatic ring of 2-acetylfluorene. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group at the available positions on the fluorene ring .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Nitric acid, sulfuric acid.
Major Products:
- 2-Fluorenecarboxylic acid (oxidation).
- 2-Hydroxyfluorene (reduction).
- Nitro-substituted fluorene derivatives (substitution).
類似化合物との比較
2-Acetylfluorene can be compared with other similar compounds, such as:
2-Acetylanthracene: Similar in structure but with an anthracene core instead of fluorene.
2-Benzofuranyl methyl ketone: Contains a benzofuran ring instead of fluorene.
9-Acetylanthracene: Another acetylated derivative of anthracene.
Uniqueness:
- The presence of the fluorene ring in 2-acetylfluorene imparts unique electronic and steric properties, making it distinct from other acetylated aromatic compounds. Its specific reactivity and applications in material science and organic synthesis highlight its uniqueness.
特性
IUPAC Name |
1-(9H-fluoren-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBASEVZORZFIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049357 | |
| Record name | 2-Acetylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781-73-7 | |
| Record name | 2-Acetyl-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 781-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoren-2-yl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265603H216 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














